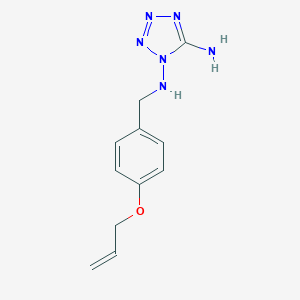![molecular formula C19H22ClNO2 B283503 N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine](/img/structure/B283503.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the degradation of acetylcholine, a neurotransmitter that is involved in cognitive processes. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Moreover, it can also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine has been shown to exhibit various biochemical and physiological effects. It can improve cognitive function by increasing the levels of acetylcholine in the brain. Moreover, it can also induce apoptosis in cancer cells by activating certain signaling pathways. However, this compound can also exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Moreover, it exhibits potent inhibitory activity against certain enzymes, which makes it a valuable tool for studying the pathogenesis of Alzheimer's disease. However, this compound can also exhibit cytotoxicity towards normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine. One potential direction is to optimize the synthesis method to improve the yield and purity of the product. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as medicinal chemistry and neuroscience. Additionally, more research is needed to evaluate the cytotoxicity of this compound towards normal cells and to develop strategies to minimize its toxicity.
Synthesemethoden
The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine involves a series of chemical reactions. The starting materials required for the synthesis are 4-(allyloxy)-3-ethoxybenzaldehyde and 2-chlorobenzylamine. These two compounds react in the presence of a strong base to form the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, it has also been reported to possess antitumor activity and can induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C19H22ClNO2 |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-prop-2-enoxyphenyl)methanamine |
InChI |
InChI=1S/C19H22ClNO2/c1-3-11-23-18-10-9-15(12-19(18)22-4-2)13-21-14-16-7-5-6-8-17(16)20/h3,5-10,12,21H,1,4,11,13-14H2,2H3 |
InChI-Schlüssel |
PSTZDFKKZLDUFO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283424.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![N-[3-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B283428.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283430.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)